Tert-butyl (4-(piperidin-2-YL)phenyl)carbamate
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Overview
Description
Tert-butyl (4-(piperidin-2-YL)phenyl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a piperidine ring, and a phenyl group. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-(piperidin-2-YL)phenyl)carbamate typically involves the reaction of 4-(piperidin-2-YL)phenylamine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in scaling up the production while maintaining the quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-(piperidin-2-YL)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Tert-butyl (4-(piperidin-2-YL)phenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of protease inhibitors.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl (4-(piperidin-2-YL)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2-(piperidin-4-yl)ethyl)carbamate
- Tert-butyl (4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
- Tert-butyl methyl(piperidin-4-yl)carbamate
Uniqueness
Tert-butyl (4-(piperidin-2-YL)phenyl)carbamate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the piperidine ring and the phenyl group allows for versatile modifications, making it a valuable intermediate in synthetic chemistry and drug development.
Properties
Molecular Formula |
C16H24N2O2 |
---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
tert-butyl N-(4-piperidin-2-ylphenyl)carbamate |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-13-9-7-12(8-10-13)14-6-4-5-11-17-14/h7-10,14,17H,4-6,11H2,1-3H3,(H,18,19) |
InChI Key |
XDTSNFSQMSONEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2CCCCN2 |
Origin of Product |
United States |
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